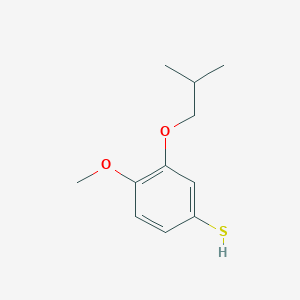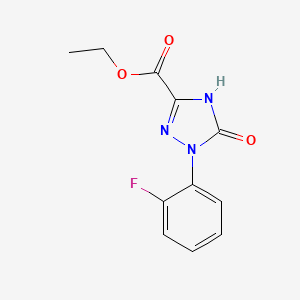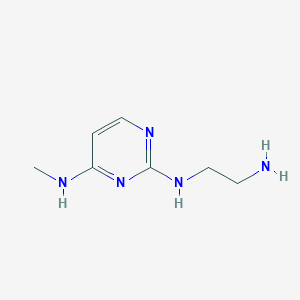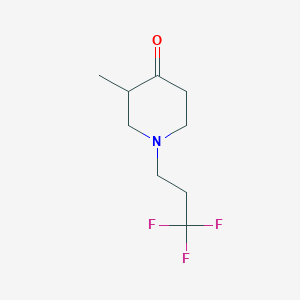![molecular formula C8H6BrFN2O B15227639 (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15227639.png)
(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the structure enhances its reactivity and potential for functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated reagents under controlled conditions. For instance, the reaction of 2-aminopyridine with brominated and fluorinated reagents in the presence of a base can yield the desired imidazo-pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridine derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives, respectively .
科学的研究の応用
Chemistry
In chemistry, (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functionalizability make it suitable for applications in coatings, adhesives, and electronic materials .
作用機序
The mechanism of action of (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol: Similar in structure but lacks the bromine atom.
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Similar but lacks the fluorine atom.
(3-Fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates: Contains a phosphonate group instead of a hydroxyl group.
Uniqueness
The uniqueness of (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol lies in the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its reactivity and potential for diverse chemical transformations, making it a versatile compound in various research and industrial applications .
特性
分子式 |
C8H6BrFN2O |
|---|---|
分子量 |
245.05 g/mol |
IUPAC名 |
(6-bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6BrFN2O/c9-5-1-2-7-11-6(4-13)8(10)12(7)3-5/h1-3,13H,4H2 |
InChIキー |
USDLOQWSQCKAOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(N2C=C1Br)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15227559.png)

![8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B15227580.png)








![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15227643.png)
